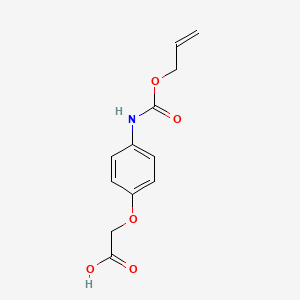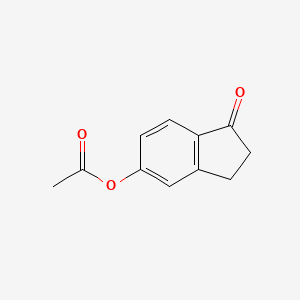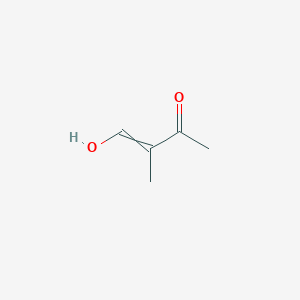
Benzene,2-cyclopenten-1-yl-
Übersicht
Beschreibung
Benzene,2-cyclopenten-1-yl- is an organic compound with the molecular formula C₁₁H₁₂ and a molecular weight of 144.2130 g/mol . . This compound features a benzene ring attached to a cyclopentene ring, making it a unique structure with interesting chemical properties.
Vorbereitungsmethoden
The synthesis of Benzene,2-cyclopenten-1-yl- can be achieved through various synthetic routes. One common method involves the reaction of phenylmagnesium bromide with cyclopentenone, followed by dehydration to form the desired product . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Benzene,2-cyclopenten-1-yl- undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene,2-cyclopenten-1-yl- has various applications in scientific research:
Wirkmechanismus
The mechanism by which Benzene,2-cyclopenten-1-yl- exerts its effects involves interactions with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products . In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Benzene,2-cyclopenten-1-yl- can be compared with other similar compounds, such as:
Benzene, 1-cyclopenten-1-yl-: This compound has a similar structure but with the cyclopentene ring attached at a different position on the benzene ring.
Benzene, (1-methyl-2-cyclopropen-1-yl)-: This compound features a cyclopropene ring instead of a cyclopentene ring, leading to different chemical properties and reactivity.
The uniqueness of Benzene,2-cyclopenten-1-yl- lies in its specific structural arrangement, which influences its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
39599-89-8 |
|---|---|
Molekularformel |
C11H12 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
cyclopent-2-en-1-ylbenzene |
InChI |
InChI=1S/C11H12/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-4,6-8,11H,5,9H2 |
InChI-Schlüssel |
ZOZIUVMYACMJGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B8527913.png)





![Bis[4-(2-methylbutan-2-yl)phenyl]iodanium hydrogen sulfate](/img/structure/B8527950.png)



